molecular formula C15H15NO3S B2906796 Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate CAS No. 342408-78-0

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate

Cat. No.: B2906796
CAS No.: 342408-78-0
M. Wt: 289.35
InChI Key: RVFHAHXRXAKVHO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Future Directions

Thiophene derivatives, including Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate, are a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiophene-containing compounds and investigating their pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-(phenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its benzoyl and amino groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

IUPAC Name

ethyl 5-amino-4-benzoyl-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-19-15(18)13-9(2)11(14(16)20-13)12(17)10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFHAHXRXAKVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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